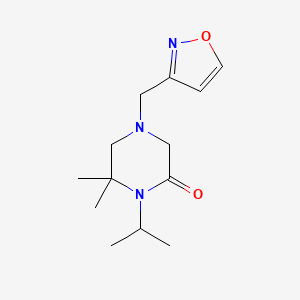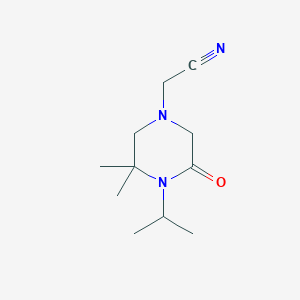
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use as a drug candidate. This compound is a pyrrolidinone derivative that has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and the regulation of intracellular calcium levels. It has also been shown to have an effect on the activity of certain ion channels and neurotransmitter receptors.
Biochemical and physiological effects:
Studies have shown that 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the regulation of glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively stable and easy to synthesize.
However, there are some limitations to the use of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, its effects on different cell types and tissues may vary, which can make it difficult to generalize findings.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one. One area of interest is its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential for use in the treatment of depression and other psychiatric disorders.
Another area of interest is its potential for use in the regulation of glucose metabolism and insulin sensitivity. It may have potential for use in the treatment of type 2 diabetes and other metabolic disorders.
Overall, 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one is a promising compound that has the potential for use in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves the reaction of 3-(2-pyridyloxy)aniline with 1-methyl-2-pyrrolidinone. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential for use in drug development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. This receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-10-8-14(16(19)20)18-12-5-4-6-13(11-12)21-15-7-2-3-9-17-15/h2-7,9,11,14,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOUCMEWOPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)

![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)